Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol
CAS No.: 54315-45-6
Cat. No.: VC18585353
Molecular Formula: C11H17BrO3
Molecular Weight: 277.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54315-45-6 |
|---|---|
| Molecular Formula | C11H17BrO3 |
| Molecular Weight | 277.15 g/mol |
| IUPAC Name | acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C9H13BrO.C2H4O2/c10-8-4-7-9(11)5-2-1-3-6-9;1-2(3)4/h11H,1-3,5-6,8H2;1H3,(H,3,4) |
| Standard InChI Key | QCQOODRQPTZWIY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.C1CCC(CC1)(C#CCBr)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol, delineates its three key components:
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Cyclohexanol Core: A six-membered carbocyclic ring with a hydroxyl group at the 1-position, conferring both hydrophilicity and stereochemical complexity.
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3-Bromoprop-1-ynyl Substituent: A propargyl group () with a bromine atom at the terminal carbon, introducing sp-hybridized carbons and electrophilic character.
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Acetic Acid Moiety: A carboxylic acid group () esterified to the cyclohexanol oxygen, enhancing solubility in polar solvents.
The Standard InChI key (InChI=1S/C9H13BrO.C2H4O2/c10-8-4-7-9(11)5-2-1-3-6-9;1-2(3)4/h11H,1-3,5-6,8H2;1H3,(H,3,4)) confirms the connectivity, highlighting the cyclohexanol’s chair conformation and the planar geometry of the bromoalkyne.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.15 g/mol |
| CAS Number | 54315-45-6 |
| Hybridization | sp³ (cyclohexane), sp (alkyne) |
Spectral Characteristics
While experimental NMR or IR data for this specific compound are absent in the literature, analogous bromoalkynes exhibit distinctive signals:
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NMR: Propargyl protons resonate between δ 2.5–3.5 ppm, while cyclohexanol’s hydroxyl proton appears near δ 1.5–2.0 ppm .
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NMR: The sp-hybridized alkyne carbons typically show peaks at δ 70–90 ppm, with the brominated carbon at δ 30–40 ppm .
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IR Spectroscopy: Stretching vibrations for the alkyne () and hydroxyl () groups dominate.
Synthesis and Precursors
Synthetic Pathways
The primary route involves functionalizing cyclohexanol with a bromopropargyl group, followed by acetylation:
Step 1: Propargylation of Cyclohexanol
Cyclohexanol reacts with 1,3-dibromopropyne in the presence of a base (e.g., KCO) to install the bromoalkyne moiety. This SN2 reaction proceeds via nucleophilic attack of the cyclohexanolate ion on the propargyl bromide:
Step 2: Acetylation
The hydroxyl group is acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions:
Optimization Challenges
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Regioselectivity: Competing O- vs. C-propargylation may occur, requiring careful control of reaction temperature and base strength .
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Stability: The bromoalkyne group is prone to hydrolysis or polymerization, necessitating anhydrous conditions and inert atmospheres .
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Yield: Reported yields for analogous compounds range from 40–65%, suggesting room for catalytic improvements.
Reactivity and Functionalization
Bromoalkyne Reactivity
The electrophilic bromine atom and electron-deficient alkyne enable diverse transformations:
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Nucleophilic Substitution: Bromine displacement by amines or thiols to form propargyl amines/sulfides .
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Cycloadditions: [2+2] or [3+2] cycloadditions with alkenes or azides, respectively, leveraging the alkyne’s π-system .
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Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl halides to extend conjugation .
Hydroxyl and Acetyl Group Modifications
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Esterification: The acetic acid moiety can be replaced with other acyl groups (e.g., benzoyl) via transesterification.
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Oxidation: Cyclohexanol’s secondary alcohol may be oxidized to a ketone, though steric hindrance could limit efficacy .
Comparative Analysis with Related Compounds
vs. (3-Bromoprop-1-en-1-yl)cyclohexane
The analogous alkene derivative (PubChem CID 15752625) lacks the alkyne’s rigidity and reactivity. Key differences:
| Property | Bromoalkyne Derivative | Bromoalkene Derivative |
|---|---|---|
| Hybridization | sp (alkyne) | sp² (alkene) |
| Reactivity | Electrophilic alkyne | Less reactive |
| Stability | Prone to polymerization | More stable |
| Synthetic Utility | Cross-coupling substrates | Limited functionalization |
The alkyne’s triple bond offers superior versatility in click chemistry and metal-catalyzed reactions .
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